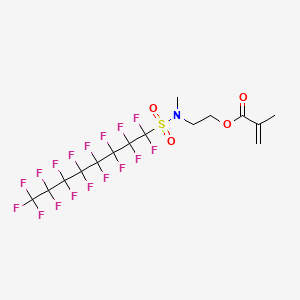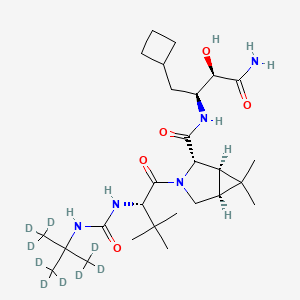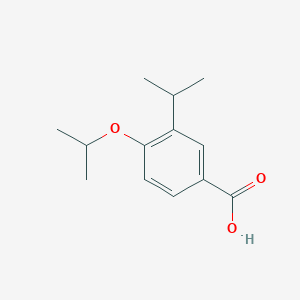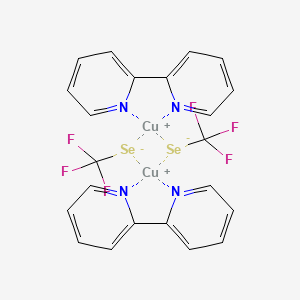
Copper(1+);2-pyridin-2-ylpyridine;trifluoromethaneselenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper(1+);2-pyridin-2-ylpyridine;trifluoromethaneselenolate is a complex chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound consists of a copper ion coordinated with 2-pyridin-2-ylpyridine and trifluoromethaneselenolate ligands, forming a stable complex with intriguing chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper(1+);2-pyridin-2-ylpyridine;trifluoromethaneselenolate typically involves the reaction of copper salts with 2-pyridin-2-ylpyridine and trifluoromethaneselenolate under controlled conditions. One common method includes:
Preparation of Copper(1+) Complex: Copper(II) chloride dihydrate is dissolved in water, followed by the addition of a reducing agent such as sodium sulfite to convert copper(II) to copper(I).
Coordination with 2-pyridin-2-ylpyridine: The copper(I) solution is then mixed with 2-pyridin-2-ylpyridine, allowing the ligand to coordinate with the copper ion.
Addition of Trifluoromethaneselenolate: Finally, trifluoromethaneselenolate is added to the mixture, resulting in the formation of the desired complex.
Industrial Production Methods
While the industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Copper(1+);2-pyridin-2-ylpyridine;trifluoromethaneselenolate undergoes various chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under suitable conditions, altering the compound’s properties.
Substitution: The ligands coordinated to the copper ion can be substituted with other ligands, leading to the formation of new complexes.
Coordination Reactions: The compound can participate in coordination reactions with other metal ions or ligands, forming multi-metallic complexes.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other oxidizing agents can be used for oxidation reactions.
Substitution Reagents: Various ligands, such as phosphines or amines, can be used for substitution reactions.
Coordination Conditions: Reactions are typically carried out in solvents like acetonitrile or ethanol, under inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while substitution reactions can produce a variety of new copper(I) or copper(II) complexes with different ligands.
科学研究应用
Copper(1+);2-pyridin-2-ylpyridine;trifluoromethaneselenolate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and oxidation reactions.
Biology: The compound’s potential cytotoxic properties are being explored for developing new anticancer agents.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the synthesis of fine chemicals and materials with specific properties.
作用机制
The mechanism by which Copper(1+);2-pyridin-2-ylpyridine;trifluoromethaneselenolate exerts its effects involves the interaction of the copper ion with molecular targets. The copper center can participate in redox reactions, influencing various biochemical pathways. The ligands, 2-pyridin-2-ylpyridine and trifluoromethaneselenolate, modulate the compound’s reactivity and stability, allowing it to interact with specific enzymes or receptors in biological systems.
相似化合物的比较
Similar Compounds
Copper(II) complexes with 2,2’-bipyridine: These complexes share similar coordination environments but differ in oxidation state and ligand properties.
Copper(II) complexes with 1,10-phenanthroline:
Uniqueness
Copper(1+);2-pyridin-2-ylpyridine;trifluoromethaneselenolate is unique due to the presence of the trifluoromethaneselenolate ligand, which imparts distinct electronic and steric properties
属性
分子式 |
C22H16Cu2F6N4Se2 |
|---|---|
分子量 |
735.4 g/mol |
IUPAC 名称 |
copper(1+);2-pyridin-2-ylpyridine;trifluoromethaneselenolate |
InChI |
InChI=1S/2C10H8N2.2CHF3Se.2Cu/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*2-1(3,4)5;;/h2*1-8H;2*5H;;/q;;;;2*+1/p-2 |
InChI 键 |
JXVDSRHUFDOGJT-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)[Se-].C(F)(F)(F)[Se-].[Cu+].[Cu+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


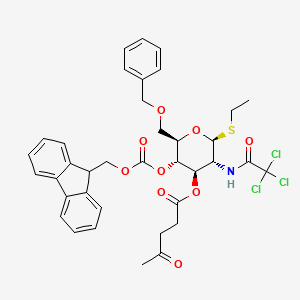

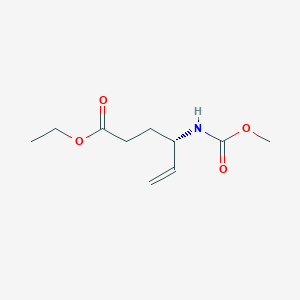
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[2-[formyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]-4-oxobutanoic acid](/img/structure/B13438278.png)
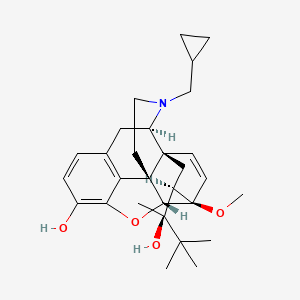
![(Z)-N'-hydroxy-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanimidamide](/img/structure/B13438288.png)
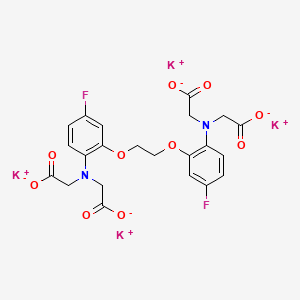
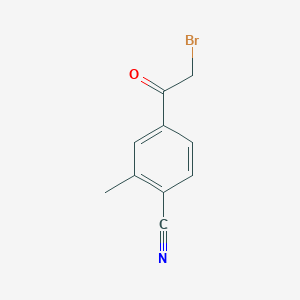
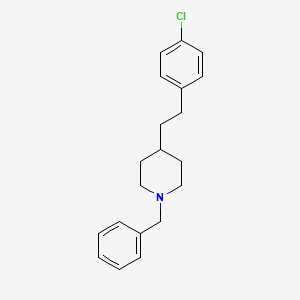
![(2S,4S)-4-[4-(carboxymethyl)phenoxy]-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13438326.png)
![(3R,4S,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3,4-bis(phenylmethoxy)oxolan-2-one](/img/structure/B13438328.png)
